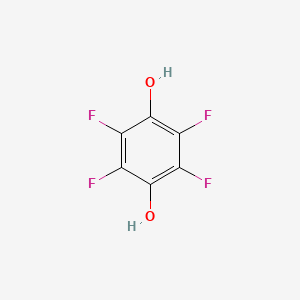

Tetrafluorohydroquinone

描述

准备方法

Synthetic Routes and Reaction Conditions: Tetrafluorohydroquinone can be synthesized through the hydrolysis of the diazotized derivative of 2,3,5,6-tetrafluoro-4-aminophenol . The reaction involves mixing 2,3,5,6-tetrafluoro-4-aminophenol with water and concentrated sulfuric acid, followed by the addition of sodium nitrite at low temperatures (0-5°C) . The resulting diazonium salt is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting hydroquinone with hydrogen tetrafluoride in the presence of hydrofluoric acid or in the gas phase . This method ensures high purity and yield, making it suitable for large-scale production .

化学反应分析

Oxidation to Tetrafluoro-1,4-Benzoquinone

Tetrafluorohydroquinone undergoes oxidation to form tetrafluoro-1,4-benzoquinone (fluoranil, CAS 527-21-9). This redox reaction is enzymatically catalyzed by cytochrome P450 in biological systems or achieved chemically using oxidizing agents like O₂.

Reaction Scheme:

Key Findings:

- Enzymatic Oxidation : Cytochrome P450 converts this compound to fluoranil via a two-electron oxidation process. This reaction is pH-dependent and proceeds through a reactive quinone intermediate .

- Chemical Oxidation : Fluoranil can also be synthesized by refluxing this compound with anhydrous AlCl₃, yielding 58% fluoranil .

Applications : Fluoranil is used in organic synthesis for preparing symmetrical/unsymmetrical ethers via redox coupling .

Nucleophilic Substitution Reactions

The hydroxyl groups of this compound participate in nucleophilic substitution reactions, particularly in the presence of bases like KF.

Example Reaction with 3,4,5,6-Tetrafluorophthalonitrile:

Conditions :

- Solvent: Methyl isobutyl ketone (MIBK)

- Temperature: 50–80°C

- Catalyst: KF (0.05–0.2:1 weight ratio)

Outcome :

Etherification and Demethylation

This compound forms ethers under basic or alkylating conditions. These ethers can be cleaved back to the parent compound.

Etherification with Diazomethane:

Demethylation :

- Refluxing with HI (47%) yields 20% this compound .

- Heating with AlCl₃ followed by ice quenching improves yield to 58% .

Organometallic Reactions

This compound reacts with organotin compounds to form fluorinated organometallics.

Reaction with Tri-n-Butyltin Chloride:

Applications : Used in catalysis and polymer stabilization .

Acid-Base Behavior

The hydroxyl groups exhibit moderate acidity (pKa ≈ 5.90), enabling deprotonation under basic conditions.

Reactivity Implications :

科学研究应用

Chemical Applications

Synthesis of Fluorinated Compounds

TFHQ serves as a crucial building block in the synthesis of fluorine-containing organic compounds. Its application extends to the development of fluorescent dyes and agrochemicals, enhancing the performance and stability of these products due to the presence of fluorine atoms, which influence electronic properties and reactivity.

Polymer Chemistry

Research indicates that TFHQ can be utilized in polymer synthesis, particularly in creating fluorinated polymers. Its lower reactivity compared to hydroquinone allows for controlled polymerization processes, resulting in materials with desirable properties such as thermal stability and chemical resistance .

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of TFHQ against drug-resistant strains of Candida albicans. It has been shown to significantly inhibit biofilm formation and hyphal growth at subinhibitory concentrations, with a minimum inhibitory concentration (MIC) recorded at 50 μg/mL. The mechanism involves downregulation of key genes associated with virulence .

| Concentration (μg/mL) | Biofilm Inhibition (%) |

|---|---|

| 2 | 76 |

| 5 | 86 |

| 10 | 96 |

Enzyme Studies

TFHQ acts as a model compound for studying cytochrome P450-mediated reactions, providing insights into enzyme mechanisms and potential applications in drug metabolism. Its structural characteristics allow researchers to investigate how modifications affect enzymatic activity .

Medical Applications

Antioxidant Properties

TFHQ has been explored for its antioxidant capabilities, which may have implications for developing new therapeutic agents aimed at oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a candidate for further research in medical applications.

Industrial Applications

Redox Flow Batteries

In the energy sector, TFHQ is being investigated for its role in hybrid redox flow batteries. Its electrochemical stability and favorable redox properties make it an attractive component for improving battery efficiency and longevity .

Case Studies

-

Antimicrobial Efficacy Against C. albicans

A study demonstrated that TFHQ effectively reduced biofilm formation by up to 96% at concentrations as low as 10 μg/mL. This was confirmed through both microscopic observations and quantitative analyses using COMSTAT software . -

Polymer Synthesis Research

Experiments conducted on the polymerization of TFHQ revealed that when mixed with diphenyldichlorosilane under controlled conditions, it produced a viscous melt that evolved hydrochloric acid. This process yielded a polymer with enhanced solubility in amide-type solvents, showcasing its potential for industrial applications . -

Fluorinated Compound Synthesis

Recent advancements have shown that TFHQ can be integrated into complex organic frameworks through nucleophilic aromatic substitution reactions, paving the way for new materials with tailored properties .

作用机制

The mechanism of action of tetrafluorohydroquinone involves its interaction with molecular targets and pathways. Research indicates that it can form weak intramolecular hydrogen bonds between the hydroxyl and fluorine substituents, influencing its chemical behavior and interactions. Additionally, its role in cytochrome P450-catalyzed reactions suggests its involvement in various biochemical processes.

相似化合物的比较

- Tetrafluoro-1,4-benzoquinone

- Duroquinone

- 2,3,5,6-Tetrafluoro-4-hydroxymethyl-phenyl-methanol

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 4-Fluoro-α-methylbenzyl alcohol

- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone

- 1,2,4,5-Tetrafluorobenzene

- 1,2,4,5-Tetramethylbenzene

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

- 9-Aminophenanthrene

Uniqueness: Tetrafluorohydroquinone stands out due to its four fluorine atoms attached to the benzene ring, which significantly alters its chemical properties compared to other hydroquinone derivatives . This unique structure imparts distinct reactivity and stability, making it valuable in various applications .

生物活性

Tetrafluorohydroquinone (TFHQ) is a fluorinated derivative of hydroquinone, notable for its unique chemical structure and biological properties. This article delves into the biological activity of TFHQ, focusing on its antimicrobial effects, metabolic pathways, and potential applications in various fields.

Chemical Structure and Properties

TFHQ is characterized by the presence of four fluorine atoms attached to the benzene ring of hydroquinone. This modification significantly alters its physicochemical properties, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFHQ, particularly against drug-resistant strains of Candida albicans. In a study examining various hydroquinones, TFHQ demonstrated significant inhibition of biofilm formation and hyphal development in C. albicans at subinhibitory concentrations (2 to 10 μg/mL). Specifically, TFHQ inhibited biofilm formation by 76% to 96% compared to untreated controls, with a minimum inhibitory concentration (MIC) of 50 μg/mL .

The mechanism underlying the antimicrobial effects of TFHQ involves the downregulation of key genes associated with biofilm formation and hyphal growth. For instance, the expression levels of hyphae-specific genes such as ALS3 and HWP1 were significantly reduced following treatment with TFHQ . This suggests that TFHQ not only inhibits growth but also interferes with the genetic pathways that facilitate virulence in C. albicans.

Metabolic Pathways

TFHQ is produced through the cytochrome P450-mediated oxidation of pentafluorophenol. This metabolic conversion occurs in the presence of reducing equivalents such as NADPH, which aids in the reduction of intermediate products to form TFHQ . The oxidative dehalogenation process highlights the compound's potential as a reactive species in biological systems.

Toxicity Studies

Toxicity assessments reveal that TFHQ exhibits low toxicity levels in model organisms such as Caenorhabditis elegans and Brassica rapa seeds. These findings indicate that while TFHQ possesses potent antimicrobial properties, it may also be safe for use in various applications .

Case Studies and Applications

- Antifungal Treatments : The significant antifungal activity of TFHQ against C. albicans presents opportunities for developing new antifungal agents, especially in treating infections resistant to conventional therapies.

- Environmental Remediation : Given its metabolic pathways, TFHQ could be explored for bioremediation applications where microbial degradation of fluorinated compounds is necessary.

- Pharmaceutical Development : The unique properties of TFHQ make it a candidate for synthesizing novel pharmaceuticals, particularly those targeting resistant microbial strains.

Summary Table

| Property | This compound (TFHQ) |

|---|---|

| Chemical Formula | CHFO |

| Minimum Inhibitory Concentration (MIC) | 50 μg/mL |

| Biofilm Inhibition | 76%-96% at subinhibitory concentrations |

| Toxicity | Low toxicity in model organisms |

| Metabolic Pathway | Produced via cytochrome P450 oxidation |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Tetrafluorohydroquinone (TFHQ), and how can impurities be minimized during synthesis?

- Methodological Answer : TFHQ synthesis typically involves fluorination of hydroquinone derivatives using fluorinating agents like SF₄ or HF-pyridine. For purity >98%, recrystallization from anhydrous ethanol or sublimation under reduced pressure (5–10 mmHg) is recommended. Impurity profiles should be analyzed via HPLC with UV detection (λ = 254 nm) and compared against known fluorophenolic byproducts (e.g., 2,3-difluorohydroquinone). Ensure inert atmosphere conditions to prevent oxidation .

Q. How can researchers validate the structural identity of TFHQ using spectroscopic and chromatographic methods?

- Methodological Answer : Confirmation requires multi-modal characterization:

- ¹H/¹⁹F NMR : Look for aromatic proton absence (due to fluorination) and distinct fluorine coupling patterns (e.g., J₆F-F ≈ 12 Hz for adjacent F atoms).

- FT-IR : Detect O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry : Expect [M-H]⁻ peak at m/z 181.97 (C₆H₂F₄O₂⁻). Cross-reference with CAS 771-63-1 databases .

Q. What are the key challenges in handling TFHQ due to its reactivity and stability?

- Methodological Answer : TFHQ is sensitive to oxidation and moisture. Store under nitrogen at –20°C in amber glass. For aqueous studies, use degassed buffers (pH 4–6) to stabilize the hydroquinone/quinone redox pair. Monitor decomposition via cyclic voltammetry (E° ≈ 0.45 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict TFHQ’s electronic properties and guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-311++G(d,p) basis sets can model TFHQ’s HOMO-LUMO gap (~4.2 eV), redox potentials, and fluorination effects on aromaticity. Compare calculated vs. experimental IR/NMR spectra to validate models. Use solvent correction models (e.g., PCM) for solution-phase studies .

Q. What experimental strategies address discrepancies in TFHQ’s electrochemical behavior across different studies?

- Methodological Answer : Discrepancies in redox potentials (e.g., ±0.1 V variations) may arise from electrode fouling or solvent effects. Standardize conditions:

- Use glassy carbon electrodes polished with 0.05 µm alumina.

- Employ ionic liquids (e.g., [BMIM][PF₆]) to enhance conductivity and reduce side reactions.

- Cross-validate with in-situ Raman spectroscopy to track quinone/hydroquinone transitions .

Q. How can TFHQ be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?

- Methodological Answer : TFHQ’s diol groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). For MOF synthesis:

- Use solvothermal methods (120°C, DMF/ethanol) with TFHQ and metal salts.

- Characterize porosity via BET (expected surface area: 500–800 m²/g).

- Test catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde) .

Q. What are the limitations of TFHQ-based polymers in electrochemical devices, and how can stability be improved?

- Methodological Answer : Electropolymerized TFHQ films often degrade due to hydroxyl group oxidation. Mitigate this by:

- Co-polymerizing with hydrophobic monomers (e.g., tetrafluoroethylene).

- Applying protective coatings (e.g., Nafion) to reduce water ingress.

- Monitor film durability via chronoamperometry (1.2 V, 24 hrs) .

Q. Data Analysis & Reproducibility

Q. How should researchers document TFHQ experiments to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for reporting:

- Detail synthetic steps (molar ratios, reaction times, purification).

- Provide raw spectral data (NMR, MS) in Supporting Information.

- Specify instrument parameters (e.g., scan rate in voltammetry).

- Reference CAS 771-63-1 and EINECS 212-237-9 for regulatory compliance .

Q. What statistical approaches are recommended for analyzing conflicting data on TFHQ’s thermodynamic properties?

属性

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDAMBJDFDRLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227888 | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-63-1 | |

| Record name | Tetrafluorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。